2,2,3,6-Tetramethylmorpholine;hydrochloride
Description
2,2,3,6-Tetramethylmorpholine hydrochloride is a substituted morpholine derivative characterized by four methyl groups at positions 2, 2, 3, and 6 of the morpholine ring. Morpholine derivatives are widely used in pharmaceutical and agrochemical synthesis due to their versatility as intermediates and their ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability.
Properties
IUPAC Name |
2,2,3,6-tetramethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-6-5-9-7(2)8(3,4)10-6;/h6-7,9H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTZSJVYVZWGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(O1)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,6-Tetramethylmorpholine;hydrochloride typically involves the alkylation of morpholine with methylating agents under controlled conditions. One common method is the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Morpholine+4CH3I→2,2,3,6-Tetramethylmorpholine+4NaI
The resulting 2,2,3,6-Tetramethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt:
2,2,3,6-Tetramethylmorpholine+HCl→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Structural Context and Identification
The compound "2,2,6,6-tetramethylmorpholine" (CAS 19151-69-0) is documented in PubChem with the molecular formula C₈H₁₇NO . Its hydrochloride salt would involve protonation of the morpholine nitrogen. Notably, the positional isomer "2,2,3,6-tetramethylmorpholine" is not explicitly reported in the provided sources, suggesting either a nomenclature discrepancy or limited research on this specific isomer.
Reactivity of Morpholine Derivatives
Morpholine derivatives are known for their:
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Basicity : The nitrogen in morpholine can be protonated to form salts (e.g., hydrochlorides) .
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Hydrogenation : Piperidone analogues (e.g., 2,2,6,6-tetramethyl-4-piperidone) undergo catalytic hydrogenation to yield alcohols like 2,2,6,6-tetramethyl-4-piperidinol .
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Condensation Reactions : Similar compounds react with aldehydes and semicarbazides to form heterocyclic derivatives (e.g., pyrazolo[4,3-c]pyridines) .
Catalytic Hydrogenation
Example :
2,2,6,6-Tetramethyl-4-piperidone reacts under hydrogenation conditions (Raney Ni catalyst, 60–80°C) to form 2,2,6,6-tetramethyl-4-piperidinol with ~95% yield .
| Reaction Component | Conditions/Parameters |
|---|---|
| Substrate | 2,2,6,6-Tetramethyl-4-piperidone |
| Catalyst | Raney Nickel |
| Solvent | Ethanol or Methanol |
| Temperature | 60–80°C |
| Yield | ~95% |
Condensation with Carbonyl Compounds
Example :
2,2,6,6-Tetramethylpiperidin-4-one reacts with aromatic aldehydes and thiosemicarbazide to form hydrazinecarbothioamide derivatives .
| Reaction Components | Product | Yield | Conditions |
|---|---|---|---|
| Piperidone + 2 Aldehydes + Thiosemicarbazide | Pyrazolo[4,3-c]pyridine derivatives | 85–90% | Reflux in ethanol, KOH |
Acid-Catalyzed Cyclization
Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) forms in a single-stage reaction between acetone and ammonia using CaCl₂/NH₄Cl catalysts at 80–85°C .
| Component | Molar Ratio | Catalyst System | Temperature | Yield |
|---|---|---|---|---|
| Acetone + NH₃ | 6:1 | CaCl₂·2H₂O + NH₄Cl | 80–85°C | 47% |
Gaps and Limitations
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No direct studies on "2,2,3,6-Tetramethylmorpholine;hydrochloride" were found in the provided sources.
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Reactivity is inferred from analogues like 2,2,6,6-tetramethylmorpholine and piperidone derivatives .
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The hydrochloride salt’s behavior would likely mirror other morpholine hydrochlorides, exhibiting enhanced solubility and stability in acidic conditions.
Recommendations for Further Research
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Synthetic Exploration :
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Investigate nucleophilic substitution at the morpholine nitrogen.
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Study catalytic deuteration or halogenation reactions.
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Analytical Characterization :
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Perform NMR and MS to confirm structure and purity.
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Application Studies :
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Evaluate potential as a ligand in coordination chemistry or a precursor in pharmaceutical synthesis.
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Scientific Research Applications
Polymer Stabilization
One of the primary applications of 2,2,3,6-tetramethylmorpholine hydrochloride is as a stabilizer in polymer formulations. Its derivatives have been shown to enhance the light stability, heat stability, and oxidation stability of various organic materials, particularly synthetic polymers.
Case Study: Stabilization of Polypropylene
In a study focused on polypropylene, the incorporation of 2,2,3,6-tetramethylmorpholine derivatives significantly improved the material's resistance to thermal degradation and UV exposure. The results indicated that these compounds act effectively as antioxidants and UV absorbers when blended with polypropylene matrices .
Pharmaceutical Applications
The compound also finds utility in the pharmaceutical industry. It serves as an intermediate in the synthesis of various pharmaceutical agents and can function as a stabilizing agent for certain drug formulations.
Case Study: Synthesis of Morpholine Derivatives
Research indicates that 2,2,3,6-tetramethylmorpholine hydrochloride can be utilized in the synthesis of biologically active morpholine derivatives. For example, derivatives synthesized using this compound have demonstrated antibacterial and antifungal properties . The ability to modify its structure allows for the development of new therapeutic agents.
Organic Synthesis
In organic chemistry, 2,2,3,6-tetramethylmorpholine hydrochloride serves as a versatile reagent. It can be employed in various reactions including nucleophilic substitutions and as a catalyst in certain organic transformations.
Case Study: Nucleophilic Reactions
A detailed examination of nucleophilic substitution reactions revealed that 2,2,3,6-tetramethylmorpholine hydrochloride can effectively facilitate the reaction between alkyl halides and nucleophiles under mild conditions. This property makes it a valuable tool for synthesizing complex organic molecules .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Polymer Stabilization | Enhances light and heat stability of synthetic polymers | Stabilization of polypropylene |
| Pharmaceutical Synthesis | Acts as an intermediate for synthesizing biologically active compounds | Development of antibacterial morpholine derivatives |
| Organic Synthesis | Serves as a reagent for nucleophilic substitutions | Facilitating reactions between alkyl halides |
| Safety Considerations | Causes skin irritation and eye damage; requires careful handling | Implementing safety protocols in laboratories |
Mechanism of Action
The mechanism of action of 2,2,3,6-Tetramethylmorpholine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous compounds.
Key Structural and Functional Differences:
Substituent Position and Steric Effects :
- 2,2,3,6-Tetramethylmorpholine hydrochloride has a crowded morpholine ring with methyl groups at positions 2, 2, 3, and 6, which may hinder nucleophilic attack compared to less substituted analogs like (R)-2-methylmorpholine hydrochloride .
- 2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride introduces bulkier substituents (ethyl and trifluoromethyl), enhancing lipophilicity and metabolic stability, making it suitable for drug discovery .
Chirality and Bioactivity: Chiral derivatives such as (R)-2-methylmorpholine hydrochloride are critical for enantioselective synthesis, whereas non-chiral tetramethyl derivatives like 2,2,5,5-tetramethylmorpholine hydrochloride lack stereochemical complexity .
Synthetic Accessibility :
Table 2: Key Research Insights
Biological Activity
2,2,3,6-Tetramethylmorpholine hydrochloride is a morpholine derivative that has garnered interest due to its potential biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, toxicological data, and relevant case studies highlighting its biological activity.
Chemical Structure and Properties
2,2,3,6-Tetramethylmorpholine hydrochloride has the molecular formula C8H17ClN and a molecular weight of 164.68 g/mol. The compound features a morpholine ring with four methyl substituents that enhance its lipophilicity and potentially influence its biological interactions.
The biological activity of 2,2,3,6-tetramethylmorpholine hydrochloride can be primarily attributed to its interaction with various neurotransmitter systems. Studies have indicated that morpholine derivatives can modulate the activity of neurotransmitters such as dopamine and norepinephrine. For instance, analogs of morpholine have demonstrated inhibition of dopamine and norepinephrine uptake, suggesting a potential role in neuropharmacology .
Pharmacological Effects
Research indicates that 2,2,3,6-tetramethylmorpholine hydrochloride may exhibit analgesic properties. In pharmacological testing involving animal models, certain morpholine derivatives have shown efficacy in pain relief comparable to standard analgesics . The compound’s ability to act as an antagonist at nicotinic acetylcholine receptors (nAChR) further suggests its potential in treating conditions related to nicotine dependence .
Toxicological Profile
The toxicity profile of 2,2,3,6-tetramethylmorpholine hydrochloride has been evaluated through various studies:
- Acute Toxicity : The median lethal dose (LD50) in rats is reported to be relatively high at 3700 mg/kg bw following oral exposure . This indicates low acute toxicity.
- Genotoxicity : Tests have shown that the compound does not exhibit genotoxic effects in standard assays such as the Ames test .
- Reproductive Toxicity : There is no significant evidence suggesting reproductive toxicity; however, some developmental effects were noted only due to maternal toxicity at high doses .
Case Study 1: Neuropharmacological Effects
In a study examining the effects of morpholine derivatives on neurotransmitter systems, it was found that compounds similar to 2,2,3,6-tetramethylmorpholine hydrochloride significantly inhibited dopamine uptake in vitro. These findings suggest potential applications in treating disorders characterized by dopaminergic dysregulation .
Case Study 2: Analgesic Activity
A series of experiments evaluated the analgesic effects of morpholine derivatives in rat models. The results indicated that specific derivatives provided significant pain relief in tail-flick tests when administered subcutaneously at doses around 25 mg/kg. This highlights the potential for developing new analgesics based on this chemical structure .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C8H17ClN |
| Molecular Weight | 164.68 g/mol |
| LD50 (oral) | 3700 mg/kg bw |
| Reproductive Toxicity | No significant effects |
| Genotoxicity | Negative |
Q & A
Q. What are the optimal synthetic routes for 2,2,3,6-tetramethylmorpholine hydrochloride, and how can reaction conditions be optimized for yield and purity?
The synthesis of 2,2,3,6-tetramethylmorpholine hydrochloride involves multistep reactions, often starting with morpholine derivatives and alkylation agents. Key steps include:
- Chloroacetylation : Reacting morpholine with chloroacetyl chloride under basic conditions to form intermediates (e.g., chloroacetylmorpholine) .
- Alkylation : Introducing methyl groups via nucleophilic substitution or reductive amination. Temperature control (e.g., 0–5°C for exothermic reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to alkylating agent) are critical for minimizing side products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) improves purity. Monitor progress via TLC or HPLC with UV detection .
Q. How can researchers validate the purity and structural integrity of synthesized 2,2,3,6-tetramethylmorpholine hydrochloride?
- Analytical Methods :
- HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) to detect impurities (<0.1% threshold) .
- NMR Spectroscopy : Confirm methyl group positions via -NMR (δ 1.2–1.4 ppm for methyl protons) and -NMR (δ 20–25 ppm for methyl carbons) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 178.1) and detect fragmentation patterns .
Q. What are the standard protocols for solubility and stability testing of this compound in aqueous and organic solvents?
- Solubility : Test in phosphate-buffered saline (PBS, pH 7.4), DMSO, and ethanol. For low solubility (<1 mg/mL), use surfactants (e.g., Tween-80) or cyclodextrins .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store lyophilized powders at -20°C in airtight, light-protected vials .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R,6S vs. 2S,6R isomers) impact the biological activity of 2,2,3,6-tetramethylmorpholine hydrochloride?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Biological Assays : Compare isomer effects on enzyme inhibition (e.g., arginase or nitric oxide synthase) using cell-based models (e.g., A549 or PC12 cells). The 2R,6S isomer may exhibit higher binding affinity due to steric compatibility with active sites .
Q. What methodologies are recommended for resolving contradictory data in receptor-binding studies involving this compound?
- Dose-Response Analysis : Perform IC determinations in triplicate using radioligand displacement assays (e.g., -labeled antagonists) .
- Competitive Binding Models : Apply the Cheng-Prusoff equation to account for ligand concentration and receptor density variations .
- Cross-Validation : Compare results across orthogonal techniques (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Q. How can researchers design experiments to investigate the compound’s role in modulating mitochondrial dynamics (e.g., fission/fusion)?
- Mitochondrial Staining : Use MitoTracker Red and JC-1 probes to assess membrane potential and morphology in treated cells (e.g., HEK293 or neuronal cells) .
- DRP1 Phosphorylation Analysis : Perform Western blotting with phospho-specific antibodies (Ser616/Ser637) to link compound exposure to mitochondrial fission .
- Live-Cell Imaging : Track mitochondrial dynamics in real time using confocal microscopy with GFP-tagged mitochondrial markers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
